4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile
Description
Properties
Molecular Formula |
C11H10N4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
4-[(1-methylpyrazol-4-yl)amino]benzonitrile |
InChI |
InChI=1S/C11H10N4/c1-15-8-11(7-13-15)14-10-4-2-9(6-12)3-5-10/h2-5,7-8,14H,1H3 |
InChI Key |
YBMNHWVGUWQYPL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile typically involves the following steps:
Formation of 1-Methyl-1H-pyrazol-4-amine: This intermediate can be synthesized by reacting 4-chloro-1-methyl-1H-pyrazole with ammonia or an amine source under suitable conditions.
Coupling Reaction: The 1-methyl-1H-pyrazol-4-amine is then coupled with 4-chlorobenzonitrile in the presence of a base such as potassium carbonate and a palladium catalyst to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Corresponding amine derivatives.
Substitution: Substituted benzonitrile derivatives.
Scientific Research Applications
4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can affect signaling pathways such as the MAPK/ERK pathway, which is crucial in cell proliferation and survival.
Comparison with Similar Compounds
4-[(4-Chloropyrimidin-2-yl)amino]benzonitrile
- Structure : Replaces the pyrazole ring with a 4-chloropyrimidine group.
- Synthesis: Synthesized via nucleophilic substitution between 4-chloropyrimidin-2-amine and 4-aminobenzonitrile under basic conditions, yielding an 81% isolated yield using Pd/C and sodium acetate in DMAC at 140°C .
- Key Differences :
- The pyrimidine ring introduces electronegative chlorine, enhancing electrophilic reactivity compared to the methylpyrazole group.
- Higher molecular weight (243.67 g/mol vs. ~183.21 g/mol for simpler analogs) due to the pyrimidine substituent.
4-{4-(1-Methyl-1H-pyrazol-4-yl)-1-[2-(1-methyl-1H-pyrazol-4-yl)-ethyl]-1H-imidazol-5-yl}-benzonitrile
- Structure : Contains dual pyrazole moieties and an imidazole core, creating a polyheterocyclic system.
- Properties: Molecular weight: 357.41 g/mol (significantly larger due to extended conjugation) .
- Applications : Used in the synthesis of kinase inhibitors, leveraging its multi-ring system for selective binding .
4-(1-Methyl-1H-pyrazol-3-yl)benzonitrile
- Structure: Pyrazole is attached directly to the benzene ring at the 3-position instead of via an amino group.
- Synthesis: Likely synthesized via Suzuki-Miyaura coupling between 3-bromo-1-methylpyrazole and 4-cyanophenylboronic acid.
- Key Differences: Absence of the amino linker reduces polarity and hydrogen-bonding capacity. Lower molecular weight (183.21 g/mol) and simpler structure compared to the amino-linked derivative .
2-[Hydroxy(4H-1,2,4-triazol-4-ylamino)methyl]benzonitrile
- Structure : Features a triazole ring and a hydroxymethyl group on the benzonitrile scaffold.
- Synthesis: Prepared by reacting 2-formylbenzonitrile with 4-amino-1,2,4-triazole in acetonitrile at room temperature .
- Key Differences: The triazole group introduces additional hydrogen-bonding sites, enhancing solubility in polar solvents.
Comparative Data Table
Research Findings and Implications
- Reactivity: The amino linker in 4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile provides flexibility for further functionalization, unlike direct C-linked pyrazole analogs .
- Biological Relevance : Pyrazole-containing compounds are prevalent in kinase inhibitors (e.g., JAK/STAT pathway targets), while triazole derivatives are explored for antimicrobial activity .
- Synthetic Challenges: The amino-linked derivative may require protection/deprotection strategies during synthesis to prevent side reactions, whereas C-linked analogs are more straightforward .
Notes
- Data Limitations: Detailed solubility, melting points, and bioactivity data for 4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile are absent in the provided evidence. Further experimental studies are needed.
- Structural Diversity: The comparison highlights how minor modifications (e.g., substituent position, linker type) drastically alter physicochemical and biological properties.
Biological Activity
4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile, also referred to as 2-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile, is an organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, which combine a pyrazole moiety with a benzonitrile group, suggest significant biological activity, particularly in the context of neurological disorders and inflammation.
Chemical Structure and Properties
The molecular formula of 4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile is CHN, with a molecular weight of 198.22 g/mol. The compound features a benzene ring substituted with an amino group linked to a pyrazole derivative, which is crucial for its biological activity.
Research indicates that this compound interacts with specific enzymes and receptors, modulating their activity and influencing various signaling pathways critical for cell proliferation and survival. Notably, it has been shown to affect the MAPK/ERK signaling pathway, which plays a vital role in cellular responses to growth factors and stress signals.
Biological Activity
The biological activity of 4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile has been investigated across various studies:
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties, particularly against HIV. The structure's ability to inhibit reverse transcriptase has been noted, with some derivatives showing EC values in the low micromolar range .
- Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory potential. It appears to modulate inflammatory pathways by inhibiting certain cytokines and chemokines involved in inflammatory responses.
- Neuroprotective Properties : Given its structural similarity to other neuroactive compounds, there is ongoing research into its neuroprotective effects, particularly in models of neurodegenerative diseases .
Case Studies
Several case studies have explored the efficacy of 4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile:
- In vitro Studies : In cell line assays, the compound demonstrated significant inhibition of cell proliferation in cancer models, suggesting potential use as an anticancer agent. For instance, it was found to inhibit the proliferation of prostate cancer cell lines through androgen receptor modulation .
- Animal Models : In murine models of inflammation, administration of this compound resulted in reduced inflammatory markers and improved behavioral outcomes in models of anxiety and depression, indicating its potential as a therapeutic agent for mood disorders .
Comparative Analysis
A comparative analysis with structurally similar compounds reveals that 4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile exhibits distinct biological activities:
| Compound Name | Similarity | Description |
|---|---|---|
| 4-(1H-Pyrazol-1-yl)benzonitrile | 0.71 | Similar structure but lacks the methyl group on the pyrazole ring. |
| 1-Methyl-1H-pyrazol-4-amine | 0.85 | A precursor used in the synthesis of the target compound. |
| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | 0.82 | Another pyrazole derivative with potential biological activity. |
| (3-(1H-Pyrazol-1-yl)phenyl)methanamine | 0.85 | Contains a phenyl group similar to the target compound. |
| (4-(1H-Pyrazol-1-yl)phenyl)methanamine | 0.84 | Related structure that also features a pyrazole moiety. |
Q & A
Q. What strategies improve experimental phasing in X-ray crystallography for low-resolution datasets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
